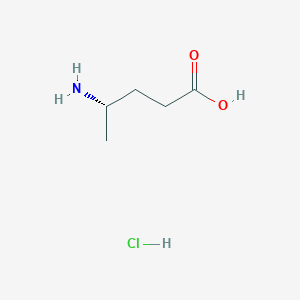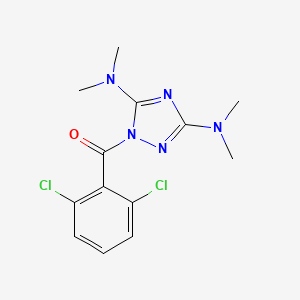
(S)-4-aminovaleric acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is an amino acid that is used by the body as a neurotransmitter in the central nervous system. It inhibits nerve transmission in the brain, calming nervous activity . Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base .
Chemical Reactions Analysis
The chemical reactions involving “(S)-4-aminovaleric acid hydrochloride” would depend on the specific conditions and reactants involved. Amines, such as 4-aminovaleric acid, can react with acids like hydrochloric acid to form salts .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. Hydrochloric acid, for example, is a colorless, corrosive liquid .Applications De Recherche Scientifique
(S)-4-aminovaleric acid hydrochloride has been found to have several potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins, and it has been investigated for its potential as a chiral resolving agent. Additionally, this compound has been studied for its potential use as a neurotransmitter, as well as its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of (S)-4-aminovaleric acid hydrochloride is not fully understood. However, it is believed to interact with various receptors in the brain, including GABA and NMDA receptors. It may also affect the levels of other neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. It has been shown to have neuroprotective properties, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (S)-4-aminovaleric acid hydrochloride in lab experiments is its relatively low cost and availability. Additionally, this compound has a specific stereochemistry, which makes it useful in studies involving chiral molecules. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving (S)-4-aminovaleric acid hydrochloride. One area of interest is its potential use in the development of new drugs for the treatment of neurodegenerative diseases. Additionally, this compound may be useful in the development of new chiral resolving agents, as well as in the study of the central nervous system and neurotransmitter systems. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of (S)-4-aminovaleric acid hydrochloride involves the reaction of L-glutamic acid with sodium nitrite and hydrochloric acid. This reaction results in the formation of an intermediate compound, which is then reduced with sodium borohydride to yield this compound. The purity of the final product can be improved through recrystallization from water or ethanol.
Safety and Hazards
Propriétés
IUPAC Name |
(4S)-4-aminopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2902636.png)
![4-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2902638.png)
![tert-butyl N-methyl-N-{2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate](/img/structure/B2902639.png)
![5-[(2-chloro-6-fluorophenyl)methyl]-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B2902640.png)
![5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B2902642.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea](/img/structure/B2902645.png)

![3,4,5-trimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2902647.png)


![Bicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B2902651.png)
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2902656.png)
